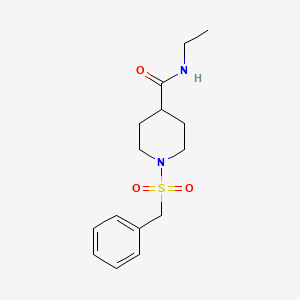![molecular formula C17H20N2O B4542822 2-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4542822.png)
2-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide
Vue d'ensemble
Description
The compound belongs to the class of benzamide derivatives, which are known for a wide range of biological activities and applications in chemical synthesis. Benzamide derivatives are synthesized through various methods and have been studied for their molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of benzamide derivatives like 2-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzamide involves multi-component reactions, including the reaction of isatoic anhydride, primary amines, and haloacethophenones. These reactions provide a green and efficient route to obtain N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields, with simple workup and separation processes (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by their benzamide core, substituted with various functional groups that significantly influence their physical and chemical properties. Advanced techniques such as X-ray crystallography and NMR spectroscopy are commonly used for structural characterization, providing insights into the compound's conformation and electronic structure.
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including conjugation, substitution, and redox reactions. These reactions are crucial for the modification and functionalization of the benzamide core, leading to derivatives with tailored properties for specific applications. The chemical reactivity is influenced by the nature and position of substituents on the benzamide ring.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting point, solubility, and stability, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and conditions, which is critical for its application in chemical synthesis and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of benzamide derivatives are defined by their functional groups, which determine their acidity, basicity, and reactivity towards nucleophiles and electrophiles. These properties are fundamental for the compound's interactions in biological systems and its reactivity in chemical syntheses.
- Sabbaghan, M., & Hossaini, Z. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening, 15(9), 745-8. Link to source.
Applications De Recherche Scientifique
Antimicrobial Properties
Studies on benzamide derivatives reveal their significant antimicrobial properties. For instance, acylthiourea derivatives, related in structure to benzamide compounds, have shown active antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity of these compounds is influenced by the type, number, and position of substituents on the phenyl group, with certain substituents favoring activity against specific bacterial strains (Limban et al., 2011).
Anticancer Evaluation
Benzamide derivatives have also been evaluated for their anticancer properties. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings suggest the potential of benzamide derivatives in the development of new anticancer drugs (Ravinaik et al., 2021).
Histone Deacetylase Inhibition
Another important application is the inhibition of histone deacetylases (HDACs), which is a target for cancer therapy. Compounds such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been discovered to selectively inhibit HDACs, showing significant antitumor activity and highlighting the potential of benzamide derivatives in the treatment of cancer (Zhou et al., 2008).
Polymerization and Material Science
Benzamide derivatives are also explored in material science, such as in the controlled radical polymerization of acrylamides containing l-phenylalanine moiety, indicating their utility in developing polymers with specific properties (Mori et al., 2005).
Antiviral Activity
Additionally, benzamide-based compounds have been synthesized for antiviral activity, particularly against avian influenza virus, showcasing the potential of such molecules in addressing viral infections (Hebishy et al., 2020).
Propriétés
IUPAC Name |
2-methyl-N-[2-(N-methylanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14-8-6-7-11-16(14)17(20)18-12-13-19(2)15-9-4-3-5-10-15/h3-11H,12-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROMEEPHRGXWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(N-methylanilino)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-methylphenyl)sulfonyl]methyl}-1H-benzimidazole-5-carboxylic acid](/img/structure/B4542739.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B4542746.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4542759.png)
![2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4542763.png)
![3-[3-(4-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4542768.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4542774.png)

![4-butyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4542803.png)
![6-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4542805.png)
![N-ethyl-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4542810.png)
![6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4542813.png)

![2-[(cyanomethyl)thio]-4-(2-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4542816.png)
